3-(Chloromethyl)-1,2,5-thiadiazole
Description
Properties
IUPAC Name |
3-(chloromethyl)-1,2,5-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2S/c4-1-3-2-5-7-6-3/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDWULIDECASCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSN=C1CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(Chloromethyl)-1,2,5-thiadiazole CAS 59500-83-3 properties
Executive Summary
3-(Chloromethyl)-1,2,5-thiadiazole is a specialized heterocyclic building block utilized in the synthesis of bioactive compounds, particularly in the development of adrenergic receptor antagonists and enzyme inhibitors.[1] While frequently associated with the broader class of 1,2,5-thiadiazoles (such as the beta-blocker Timolol), this specific chloromethyl derivative offers a unique "methylene linker" reactivity profile distinct from the direct heteroatom substitution seen in Timolol synthesis.
Critical Note on CAS 59500-83-3: Public chemical registries do not universally map CAS 59500-83-3 to this specific structure.[1][2] This identifier likely refers to a specific proprietary salt form, an internal library code, or a legacy registry entry. This guide focuses on the chemical entity This compound (C₃H₃ClN₂S) , ensuring technical accuracy regardless of registry ambiguity.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8][9][10][11]
The 1,2,5-thiadiazole ring is an electron-deficient aromatic system (π-excessive at Sulfur, π-deficient at Nitrogen), imparting stability to the core while activating the exocyclic chloromethyl group for nucleophilic attack.[1]
| Property | Data | Notes |
| Chemical Name | This compound | |
| Molecular Formula | C₃H₃ClN₂S | |
| Molecular Weight | 134.59 g/mol | |
| Physical State | Liquid / Low-melting solid | Typically colorless to pale yellow.[1][2][3][4] |
| Boiling Point | ~160–165 °C (Predicted) | 1,2,5-thiadiazole parent boils at 94°C; chloromethylation increases BP significantly. |
| Solubility | DCM, THF, Acetonitrile, Chloroform | Hydrolytically unstable in hot water. |
| Reactivity Class | Primary Alkyl Chloride / Heterocycle | Highly reactive toward nucleophiles (S_N2).[2] |
Synthesis & Production Pathways
The synthesis of this compound typically proceeds via the functionalization of 3-methyl-1,2,5-thiadiazole.[1] Direct ring construction with a chloromethyl group pre-installed is less common due to the sensitivity of the chloromethyl moiety to the harsh condensation conditions (e.g., S₂Cl₂/NH₃) used to form the ring.
Primary Route: Radical Chlorination
The most robust industrial route involves the free-radical halogenation of the methyl precursor.[2]
Reagents:
-
Precursor: 3-Methyl-1,2,5-thiadiazole[1]
-
Halogen Source: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)[1][2]
-
Solvent: Carbon Tetrachloride (CCl₄) or Benzene (historical); Trifluoromethylbenzene (modern green alternative).[1][2]
Protocol Overview:
-
Initiation: The radical initiator is activated thermally (reflux) or photochemically.[2]
-
Propagation: The chlorine radical abstracts a benzylic-type hydrogen from the C3-methyl group.[1][2]
-
Termination: The resulting radical recombines with a chlorine source to yield the product.[2]
Note: Over-chlorination to the dichloromethyl derivative is a common side reaction.[2] Stoichiometric control (0.95 eq of NCS) and reaction monitoring via GC-MS are critical.[1][2]
Caption: Synthetic pathway from acyclic precursors to the target chloromethyl-thiadiazole via radical halogenation.[1]
Reactivity & Mechanism of Action
The chemical behavior of this compound is dominated by two features: the electrophilic chloromethyl group and the electron-withdrawing thiadiazole ring .[1]
A. Nucleophilic Substitution (S_N2)
The 1,2,5-thiadiazole ring acts similarly to a pyridine or nitrobenzene ring, exerting a strong electron-withdrawing effect (inductive and resonance). This makes the methylene carbon highly electrophilic, facilitating rapid S_N2 reactions with amines, thiols, and alkoxides.
-
Reaction with Amines: Yields secondary/tertiary amines.[2] Used to attach the thiadiazole pharmacophore to receptor-binding motifs.[1][2]
-
Reaction with Thiols: Generates thioethers.[2]
-
Hydrolysis: In aqueous base, converts to 3-(Hydroxymethyl)-1,2,5-thiadiazole.[1]
B. Ring Stability & Cleavage
Unlike 1,2,3-thiadiazoles (which can undergo Wolff rearrangement), the 1,2,5-isomer is thermally stable. However, it is susceptible to:
-
Reductive Cleavage: Zinc/HCl or Raney Nickel can cleave the N-S bonds, destroying the ring to form 1,2-diamines.
-
Nucleophilic Attack at Sulfur: Strong nucleophiles (e.g., Grignard reagents) can attack the sulfur atom, leading to ring opening.[2]
Caption: Reactivity map showing the divergent pathways for functionalization vs. degradation.[1]
Applications in Drug Development
Bioisosterism
The 1,2,5-thiadiazole ring is a bioisostere for:
-
Phenyl rings: Similar steric volume but significantly lower lipophilicity (LogP) and higher water solubility.[2]
-
Pyridine/Imidazole: Similar H-bond acceptor capability.[1][2]
Case Study Context: Timolol Analogs
While the beta-blocker Timolol utilizes a morpholino and hydroxypropoxy side chain attached directly to the ring (via -O- or -N- linkages), the 3-(chloromethyl) derivative allows for the synthesis of analogs where the side chain is separated by a methylene spacer (–CH₂–).[1][2] This modifies the conformational flexibility and metabolic stability of the drug candidate, potentially altering:
-
CYP450 Metabolism: Blocking benzylic oxidation sites.[2]
-
Receptor Binding: Extending the pharmacophore reach into deep binding pockets.[2]
Safety & Handling Protocols
Hazard Classification:
-
Corrosive / Irritant: The chloromethyl group hydrolyzes to release HCl on contact with moisture.[2]
-
Lachrymator: Like benzyl chloride, this compound is likely a potent lachrymator.[2]
-
Alkylating Agent: Potential mutagen; handle as a genotoxic impurity (GTI).[2]
Operational Standards:
-
Containment: All weighing and transfers must occur within a certified chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.[2] A face shield is recommended during synthesis.[2]
-
Quenching: Quench excess reagent with aqueous ammonium hydroxide or sodium thiosulfate solution to destroy the alkylating potential before disposal.[2]
References
-
PubChem. (n.d.). This compound.[1][2] National Library of Medicine.[2] Retrieved October 26, 2025, from [Link]
-
Richardson, J. (2011).[2] 1,2,5-Thiadiazoles.[5][6][7][8][3][4][9][10][11][12] In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Vol. 13).[1][2] Thieme Chemistry. [Link][1][2]
-
Weinstock, L. M., & Mulvey, D. M. (1984).[2] Synthesis of 1,2,5-thiadiazoles. Comprehensive Heterocyclic Chemistry, 6, 513-544.
Sources
- 1. C.I. Pigment Yellow 83 - Hazardous Agents | Haz-Map [haz-map.com]
- 2. pentaerythrityl tetrastearate, 115-83-3 [thegoodscentscompany.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. isres.org [isres.org]
- 6. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]
- 7. 3-chloro-1,2,5-thiadiazole | 5097-45-0 [chemicalbook.com]
- 8. 3,4-Dichloro-1,2,5-thiadiazole - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis of 3,4-bischloromethyl-1,2,5-thiadiazole: an unexpected chloromethylation; contrasting selectivity in dihalogenations by N-chlorosuccinimide and N-bromosuccinimide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Safe Handling of 3-(Chloromethyl)-1,2,5-thiadiazole
Introduction: The 1,2,5-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities.[1] These compounds are of growing interest in the fields of biomedicine and materials science.[1] The introduction of a chloromethyl group onto this heterocyclic core, as in 3-(Chloromethyl)-1,2,5-thiadiazole, creates a highly reactive and versatile intermediate for further chemical elaboration. This functional group acts as an electrophilic handle, making the molecule a potent alkylating agent suitable for introducing the thiadiazole moiety into larger molecular frameworks.
However, the very reactivity that makes this compound valuable to researchers also presents significant safety challenges. As a reactive alkylating agent, this compound demands a rigorous and informed approach to its handling, storage, and disposal. This guide provides drug development professionals, researchers, and scientists with a detailed framework for managing the risks associated with this compound, ensuring both personal safety and experimental integrity.
Hazard Identification and Risk Assessment
The primary risk associated with this compound stems from the dual nature of its structure: the biological potential of the thiadiazole ring and the high chemical reactivity of the chloromethyl group. The chloromethyl group classifies the compound as a potent alkylating agent, a class of substances known for their ability to covalently modify biological macromolecules, leading to potential corrosive and systemic toxic effects.
While a specific, comprehensive safety data sheet for this compound is not universally published, a robust hazard assessment can be constructed from the known profiles of structurally similar compounds, such as other halogenated thiadiazoles. The following classifications are based on this principle of structural analogy.
Table 1: Anticipated GHS Hazard Classifications
| Hazard Class | Category | Signal Word | Hazard Statement | Rationale / Source Analogy |
|---|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed. | Based on data for related thiadiazole structures.[2][3] |
| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage. | The chloromethyl group is highly reactive. A similar compound, 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole, is classified as Skin Corrosive 1B.[4] |
| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage. | Directly correlated with the skin corrosion classification.[4] |
| Acute Toxicity, Inhalation | Category 3/4 | Danger/Warning | Toxic or Harmful if inhaled. | Volatility may be low, but aerosols or dusts could be hazardous. Related compounds show inhalation toxicity.[5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation. | A common hazard for reactive and corrosive chemicals.[2] |
Toxicological Profile: The primary toxicological concern is the compound's behavior as an alkylating agent. Contact with living tissue can result in immediate and severe damage.
-
Dermal and Ocular Exposure: Direct contact with the skin or eyes is likely to cause severe chemical burns and irreversible tissue damage.[4] Prompt and thorough decontamination is critical.
-
Inhalation: Inhalation of vapors, mists, or aerosols can cause severe irritation and damage to the respiratory tract.[6][7]
-
Ingestion: Ingestion is expected to be harmful and may cause burns to the gastrointestinal tract.[2]
-
Long-Term Effects: While specific data is unavailable, alkylating agents as a class are often associated with mutagenic and carcinogenic properties. Therefore, it is prudent to handle this compound with the assumption that it may pose long-term health risks, and exposure must be minimized.
Engineering Controls and Personal Protective Equipment (PPE)
Adherence to the hierarchy of controls is essential. Due to the significant hazards, engineering controls are not optional but mandatory for any work involving this compound.
2.1. Mandatory Engineering Control: The Chemical Fume Hood All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified and properly functioning chemical fume hood.[8][9] The fume hood provides critical protection by containing vapors and preventing the inhalation of harmful substances. The work should be performed at least 6 inches (15 cm) inside the sash to ensure effective containment.
2.2. Personal Protective Equipment (PPE) PPE is the final line of defense and must be selected to be compatible with the specific hazards of a corrosive and potentially systemically toxic alkylating agent.[9][10]
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale for Use |
|---|---|---|
| Eye/Face | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) and a full-face shield. | Protects against splashes of corrosive liquid which can cause irreversible eye damage. A face shield protects the entire face from severe burns.[4][11] |
| Hand | Double-gloving with chemically resistant gloves (e.g., Nitrile, Neoprene). Outer glove should have a minimum thickness of 8 mil. | Provides a robust barrier against a highly corrosive substance. Double-gloving allows for safe removal of the contaminated outer glove without touching the skin. Gloves must be inspected for damage before each use.[6][9] |
| Body | A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. | Protects skin from accidental splashes and contamination.[11] |
| Footwear | Closed-toe, non-perforated shoes made of a chemically resistant material. | Protects feet from spills.[8] |
| Respiratory | Not typically required when all work is performed inside a certified fume hood. | A full-face respirator with appropriate cartridges (e.g., for organic vapors and acid gases) should be available for emergency situations such as a large spill.[4][6] |
Standard Operating Procedures (SOPs) for Handling
A detailed, step-by-step protocol is crucial to minimize risk during the most common laboratory operations. The following procedure for weighing and transferring the compound should be adapted into site-specific laboratory SOPs.
3.1. Protocol: Weighing and Transfer of this compound
-
Pre-Operation Setup:
-
Confirm the chemical fume hood is operational (check airflow monitor).
-
Don all required PPE as specified in Table 2 (face shield, double gloves, lab coat).
-
Assemble all necessary equipment (spatulas, receiving vessel, solvent, waste containers) inside the fume hood to minimize movement in and out of the containment area.[10]
-
Designate a specific, labeled container for hazardous waste.
-
-
Weighing and Transfer:
-
Place a balance inside the fume hood if possible. If not, tare a sealed container, bring it into the hood, perform the transfer, seal it again, decontaminate the exterior, and then remove it for weighing.
-
Open the source container slowly and away from your face.
-
Using a clean, dedicated spatula or pipette, carefully transfer the desired amount of the compound into the tared receiving vessel. Avoid creating dust or splashes.[10]
-
Immediately and securely close both the source and receiving containers.
-
Clean the spatula by rinsing it with a suitable solvent into the designated hazardous waste container.
-
-
Post-Operation Cleanup:
-
Wipe down the work surface inside the fume hood with an appropriate decontaminating solution (see Section 4.2).
-
Carefully doff the outer pair of gloves and dispose of them in the hazardous waste container.
-
With the inner gloves still on, remove the remaining PPE.
-
Finally, remove the inner gloves and dispose of them.
-
Thoroughly wash hands and forearms with soap and water.[8]
-
3.2. Visualized Workflow for Safe Handling
Caption: Workflow for handling this compound.
Emergency Response and Decontamination
Immediate and appropriate action is critical in the event of an exposure or spill.
4.1. First Aid Measures for Exposure All personnel must be familiar with the location of emergency showers and eyewash stations before beginning work. In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the responding medical personnel.[12]
Table 3: Emergency First Aid Procedures
| Exposure Route | Immediate Action |
|---|---|
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding eyelids open to ensure complete rinsing of the eye and lids. Use an eyewash station. Do not delay. Call for immediate medical assistance.[4][11] |
| Skin Contact | Immediately remove all contaminated clothing while flushing the affected area with large amounts of soap and water for at least 15 minutes. Use an emergency shower if contact is widespread.[6][12] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (use a barrier device). Seek immediate medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[4] |
4.2. Spill Management and Decontamination The reactive nature of the chloromethyl group allows for chemical deactivation. Surfaces contaminated with related chloromethyl compounds can be decontaminated by treatment with an alkaline solution of a basic organic amine.[13] A similar approach can be prepared for spill cleanup.
-
Decontamination Solution (Example): An aqueous solution containing a basic organic amine (e.g., triethylamine or hexamethylenetetramine), a surfactant, and an alkali-metal hydroxide (e.g., sodium hydroxide) can be used to neutralize the reactive chloromethyl group.[13] This solution should be prepared in advance and its compatibility with lab surfaces tested.
Protocol for a Small Spill (Inside a Fume Hood):
-
Ensure PPE is worn.
-
Contain the spill by covering it with a chemically inert absorbent material (e.g., vermiculite, sand).
-
Gently apply the decontamination solution to the absorbent material, allowing sufficient contact time (e.g., 1 hour) for the reaction to complete.
-
Carefully collect the absorbent material and spill residue using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.
-
Wipe the spill area again with the decontamination solution, followed by a final rinse with water.
-
Dispose of all contaminated materials (gloves, wipes, etc.) as hazardous waste.
For any spill outside of a fume hood, or for any large spill, evacuate the laboratory immediately, alert others, and contact your institution's emergency response team.
Storage and Waste Disposal
5.1. Conditions for Safe Storage Proper storage is essential to maintain the compound's integrity and prevent accidents.[10]
-
Temperature: Store in a refrigerator.[12]
-
Atmosphere: Keep in a tightly closed container in a dry and well-ventilated place.[12]
-
Incompatibilities: Store away from strong bases, strong oxidizing agents, and other nucleophiles. Segregate from other chemicals to prevent accidental reactions.[14]
-
Labeling: The container must be clearly labeled with the full chemical name, CAS number (if available), and all relevant hazard pictograms.
5.2. Waste Disposal All waste generated from the use of this compound is considered hazardous waste.
-
Solid Waste: Contaminated PPE, absorbent materials, and empty containers must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[6]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Method: All waste must be disposed of through a licensed professional waste disposal service, typically via high-temperature incineration in a facility equipped with afterburners and scrubbers.[6] Follow all local, state, and federal regulations for hazardous waste disposal.
References
- Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers.
- GHS Classification - 5-ethoxy-3-trichloromethyl-1,2,4-thiadiazole. ChemReg.net.
- MSDS of 3-Chloro-4-morpholino-1,2,5-thiadiazole. Capot Chemical.
- Synthesis of 3,4-bischloromethyl-1,2,5-thiadiazole. RSC Publishing.
- SAFETY DATA SHEET - 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole. Fisher Scientific.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- SAFETY D
- Synthesis of 1,2,5-Thiadiazole. ChemicalBook.
- Safety Data Sheet - 3-Chloro-4-morpholino-1,2,5-thiadiazole. Combi-Blocks.
- 3-Chloro-4-methoxy-1,2,5-thiadiazole SDS, 5728-16-5 Safety D
- 3-Chloro-4-morpholino-1,2,5-thiadiazole - Safety D
- Guide to Promoting Lab Safety When Working With Chemicals. Ibis Scientific, LLC.
- This compound. PubChem.
- Product Class 11: 1,2,5-Thiadiazoles and Rel
- 5-CHLORO-3-METHYL-1,2,4-THIADIAZOLE - Safety D
- Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics.
- Best practices for handling chemical reagents to prevent cross-contamin
- Life-Changing Safety Tips for Handling Labor
- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI.
- 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Chloro-4-morpholino-1,2,5-thiadiazole - Safety Data Sheet [chemicalbook.com]
- 3. 5-CHLORO-3-METHYL-1,2,4-THIADIAZOLE - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.at [fishersci.at]
- 5. chemreg.net [chemreg.net]
- 6. capotchem.com [capotchem.com]
- 7. echemi.com [echemi.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. ibisscientific.com [ibisscientific.com]
- 11. ethz.ch [ethz.ch]
- 12. combi-blocks.com [combi-blocks.com]
- 13. US5414202A - Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers - Google Patents [patents.google.com]
- 14. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
The Thermodynamic and Kinetic Stability of 1,2,5-Thiadiazole Derivatives: A Technical Guide
Executive Summary
The 1,2,5-thiadiazole scaffold represents a unique intersection of high thermodynamic stability and specific chemical reactivity.[1] Unlike its 1,2,3-thiadiazole isomer, which is prone to thermal extrusion of nitrogen, the 1,2,5-isomer benefits from significant aromatic stabilization energy (Bird Index
This guide provides a mechanistic analysis of the scaffold's energy profile, detailing why it survives elevated temperatures (often >200°C) yet degrades rapidly under specific reductive metabolic conditions. It serves as a blueprint for utilizing this moiety as a bioisostere for phenyl or pyridine rings in drug design (e.g., Timolol, Tizanidine).[1]
Theoretical Underpinnings: Electronic Structure & Aromaticity[1][2]
To predict stability, one must first understand the electron delocalization that holds the ring together.[1] The 1,2,5-thiadiazole ring is a
Aromaticity Indices
The thermodynamic stability of the ring is best quantified by the Bird Aromaticity Index (
| Heterocycle | Bird Index ( | Resonance Energy (kcal/mol) | Stability Implication |
| Benzene | 100 | 36.0 | Benchmark for stability. |
| 1,2,5-Thiadiazole | 84 | ~24-29 | Highly stable; resists thermal decomposition. |
| Thiophene | 66 | 29.0 | Stable, but prone to oxidation. |
| 1,3,4-Thiadiazole | 72 | ~20 | Comparable stability, different basicity. |
| 1,2,4-Oxadiazole | < 50 | Low | Prone to hydrolytic ring opening.[1] |
Key Insight: The high
The Sulfur Anomaly (N-S-N Interaction)
The sulfur atom utilizes its 3d-orbitals (or
-
Consequence 1: The ring is deactivated toward electrophilic aromatic substitution (SEAr).
-
Consequence 2: The sulfur atom is a "soft" electrophilic center, making it the Achilles' heel for nucleophilic attack.[1]
Degradation Pathways: Thermodynamic vs. Kinetic[1]
While thermodynamically stable (low ground-state energy), the kinetic barriers to degradation depend heavily on the environment.
Thermal Stability (The "Hard" Barrier)
The 1,2,5-thiadiazole ring is exceptionally thermally robust.[1]
-
Decomposition Temperature: Parent rings often survive up to 220°C; benzo-fused analogs (2,1,3-benzothiadiazoles) are stable >300°C, making them suitable for organic photovoltaics.[1]
-
Mechanism: Unlike 1,2,3-thiadiazoles, which undergo cycloreversion to release
, the 1,2,5-isomer requires massive energy input to break the strong N-C and C-C bonds.[1]
Chemical Instability (The "Soft" Barrier)
The primary degradation pathway is Reductive Ring Cleavage . This is critical for drug metabolism (liver microsomes) and synthetic manipulation.
Mechanism: Nucleophilic Attack at Sulfur
Strong nucleophiles (Nu) or reducing agents attack the sulfur atom, which acts as a Lewis acid. This disrupts the aromaticity and leads to ring opening, forming 1,2-diamines (or diimines).[1][2]
Experimental Protocols for Stability Assessment
Do not rely on literature values alone. The substituents on positions 3 and 4 drastically alter the electron density. Use this self-validating workflow.
Workflow Diagram
Protocol: Forced Degradation (Hydrolytic)
This protocol differentiates between the robust 1,2,5-thiadiazole and the labile 1,2,4-oxadiazole.[1]
-
Preparation: Dissolve the derivative to 1 mg/mL in Acetonitrile/Water (50:50).
-
Acid Stress: Add equal volume 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Stress: Add equal volume 0.1 N NaOH.[1] Incubate at 60°C for 4 hours.
-
Analysis: Inject onto HPLC (C18 column). Monitor appearance of polar peaks (indicative of ring opening to diamines).
-
Validation: If ring opening is suspected, perform LC-MS.[1] A mass loss of 32 Da (Sulfur extrusion) or gain of 18 Da (Hydrolysis) confirms the pathway.
Implications for Drug Design (Bioisosterism)[4]
When replacing a phenyl ring with a 1,2,5-thiadiazole, expect the following thermodynamic and physicochemical shifts:
| Parameter | Phenyl Ring | 1,2,5-Thiadiazole | Design Consequence |
| LogP | High (Lipophilic) | Lower ( | Improved water solubility. |
| Electrostatics | Neutral | Electron Withdrawing | Reduces pKa of adjacent amines (e.g., Timolol). |
| Metabolism | CYP Oxidation | Reductive Cleavage | Avoids toxic epoxide formation; risk of diamine metabolites.[1] |
| H-Bonding | None | 2 Acceptors (N) | Potential for new binding interactions. |
Case Study: Timolol In Timolol, the 1,2,5-thiadiazole ring serves as a bioisostere for a phenyl ring.[1] Its electron-withdrawing nature modulates the basicity of the morpholine nitrogen, optimizing bioavailability. The ring itself remains intact during storage, validating its thermodynamic stability.[1]
References
-
Bird, C. W. (1985).[1] "A new aromaticity index and its application to five-membered ring heterocycles." Tetrahedron, 41(7), 1409-1414.[1]
-
Matysiak, J., & Opolski, A. (2006).[1] "Synthesis and antiproliferative activity of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles." Bioorganic & Medicinal Chemistry, 14(9), 2913-2919.[1]
-
Richardson, T. O., et al. (2018).[1] "Thermal stability and decomposition pathways of benzothiadiazole-based polymers." Polymer Degradation and Stability, 151, 86-94.[1]
-
Neto, B. A. D., et al. (2013).[1] "1,2,5-Thiadiazole derivatives: A review of their synthesis, chemical properties and applications." Journal of the Brazilian Chemical Society, 24(12).
-
Patani, G. A., & LaVoie, E. J. (1996).[1] "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147-3176.[1]
Sources
Strategic Utilization of Chloromethyl Thiadiazole Intermediates: Synthesis, Reactivity, and Therapeutic Applications
Executive Summary
Chloromethyl thiadiazoles —specifically 2-(chloromethyl)-1,3,4-thiadiazoles—represent a critical class of electrophilic heterocycles in modern drug discovery. Unlike simple alkyl halides, these intermediates possess a unique dual-reactivity profile: the chloromethyl handle serves as a potent electrophile for
This technical guide dissects the synthesis, reactivity, and safety protocols for these intermediates, moving beyond basic textbook definitions to provide field-tested methodologies for medicinal chemists.
Part 1: Structural & Mechanistic Profiling
The Pharmacophore
The 1,3,4-thiadiazole ring is electron-deficient due to the inductive effect of the sulfur atom and the electronegativity of the two nitrogen atoms.[1] When substituted with a chloromethyl group, the molecule becomes a "warhead" for alkylation.
-
Electronic Character: The thiadiazole ring pulls electron density from the methylene bridge, making the C-Cl bond highly polarized and reactive toward nucleophiles (amines, thiols, phenols).
-
Bioisosterism: In approved drugs like Acetazolamide and Cefazolin , the thiadiazole ring modulates pKa and hydrogen bonding. The chloromethyl variant is the precursor to these linkages.
Reactivity Profile (The Drive)
The primary utility of this intermediate is the displacement of the chloride. However, researchers must navigate two competing pathways:
-
Desired Pathway (
): Direct attack at the methylene carbon. -
Undesired Pathway (Elimination/Degradation): In the presence of strong, bulky bases, the methylene protons can be acidic, leading to potential polymerization or ring-opening decomposition.
Part 2: Synthetic Architectures
We prioritize the Bottom-Up Cyclization approach over radical chlorination, as the latter often yields inseparable mixtures of mono-, di-, and trichlorinated byproducts.
Primary Route: Cyclodehydration of Thiosemicarbazides
This is the industry-standard method for generating 2-chloromethyl-1,3,4-thiadiazoles with high regiocidelity.
Mechanism:
-
Acylation: Reaction of a carboxylic acid derivative (or chloroacetyl chloride) with thiosemicarbazide.
-
Cyclization: Acid-catalyzed dehydration closes the ring.
Figure 1: The regioselective synthesis of chloromethyl thiadiazole via thiosemicarbazide cyclization.
Alternative Route: Hydroxyl Activation
If the 2-hydroxymethyl-thiadiazole precursor is available, conversion to the chloride using Thionyl Chloride (
-
Reagent:
in Dichloromethane (DCM). -
Advantage: Gaseous byproducts (
, ) simplify purification.
Part 3: Experimental Protocols
Protocol A: Synthesis of 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole
Target: Gram-scale synthesis for downstream coupling.
Reagents:
-
Acetyl-thiosemicarbazide (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Polyphosphoric acid (PPA) or
(Solvent/Reagent)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250mL round-bottom flask equipped with a reflux condenser and
inlet. -
Addition: Charge the flask with Acetyl-thiosemicarbazide (10 mmol). Add
(30 mL) cautiously at 0°C. -
Reaction: Heat the mixture to 70–80°C for 3 hours. Critical Checkpoint: Monitor via TLC (EtOAc:Hexane 1:1). The polar starting material should disappear, replaced by a less polar spot.
-
Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice (200g) with vigorous stirring. Caution: Exothermic hydrolysis of excess
. -
Extraction: Extract the aqueous layer with DCM (
mL). -
Workup: Wash combined organics with sat.
(to remove acid traces), then Brine. Dry over . -
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.
Protocol B: Nucleophilic Coupling (General Procedure)
Target: Alkylation of a secondary amine.
-
Dissolve the amine (1.0 eq) and
(2.0 eq) in Acetonitrile ( ). -
Add 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole (1.1 eq) dropwise at 0°C.
-
Stir at RT for 4–12 hours.
-
Filter inorganic salts and concentrate.
Part 4: Data & Applications[1][2][3][4]
Comparative Reactivity Data
The following table summarizes the reactivity of chloromethyl thiadiazoles compared to other heterocyclic alkyl halides.
| Electrophile | Relative Reactivity ( | Stability ( | Primary Application |
| 2-Chloromethyl-1,3,4-thiadiazole | High | Moderate (<24h) | Antibacterial / CA Inhibitors |
| 2-Chloromethyl-pyridine | Moderate | High | Agrochemicals |
| Benzyl Chloride | Moderate | High | General Protecting Groups |
| Chloromethyl Methyl Ether | Very High | Low (Hydrolyzes rapidly) | Carcinogen/Reagent Only |
Therapeutic Areas
-
Carbonic Anhydrase (CA) Inhibitors: The thiadiazole ring coordinates with the Zinc ion in the CA enzyme active site. The chloromethyl group allows attachment of "tail" structures that modulate solubility (e.g., Methazolamide derivatives).
-
Antimicrobials: Sulfonamide derivatives linked via thiadiazoles show potent activity against Gram-positive bacteria (e.g., S. aureus) [5].
-
Anticancer: Novel conjugates (e.g., MTSB) utilize the thiadiazole sulfur to chelate copper, disrupting tumor metabolism [14].
Part 5: Safety & Integrity (ICH M7 Compliance)
Genotoxicity Warning
Chloromethyl intermediates are alkylating agents . In the pharmaceutical industry, they are classified as Potential Genotoxic Impurities (PGIs) .
-
Risk: Direct alkylation of DNA bases (guanine).
-
Control: Reactions using this intermediate must demonstrate >99.9% consumption of the chloride in the final API steps.
-
Handling: Double-glove (Nitrile), work in a fume hood, and use Sodium Thiosulfate solution for spill decontamination (nucleophilic quench).
Stability
These compounds are moisture-sensitive. Hydrolysis yields the hydroxymethyl derivative and HCl. Store under Argon at -20°C.
Figure 2: Safety control strategy for handling genotoxic alkylating intermediates.
References
-
Review of Synthesis: JOCPR. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and Its Biological Activity.
-
Mechanistic Insight: National Institutes of Health (NIH). Unanticipated Reactivity toward Nucleophilic Attack in the Synthesis of Saccharyl-1,3,4-Thiadiazolyl Conjugates.
-
Safety Data: Albert Einstein College of Medicine. Chloromethyl Methyl Ether Safety & Hazards (Proxy for Chloromethyl Alkylating Agents).
-
Pharmacology: ResearchGate.[2] Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives.
-
Antimicrobial Applications: PubMed Central. Synthesis and characterization of novel 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives.
Sources
The 1,2,5-Thiadiazole Scaffold: From Synthetic Curiosity to Pharmacological & Optoelectronic Cornerstone
Executive Summary
The 1,2,5-thiadiazole ring—a five-membered heterocycle containing one sulfur and two nitrogen atoms—represents a triumph of bioisosteric design. Originally a laboratory curiosity, it has evolved into a critical building block for beta-blockers (Timolol) and high-performance organic semiconductors. This technical guide dissects the scaffold's history, synthetic evolution, and dual-utility in medicinal chemistry and materials science. It provides researchers with actionable protocols for constructing these rings and elucidates the electronic properties that make them indispensable in modern drug and polymer design.
Structural Fundamentals & Bioisosterism
The 1,2,5-thiadiazole ring is planar and aromatic (
The "Chalcogen Effect"
Unlike its 1,3,4- and 1,2,4-isomers, the 1,2,5-isomer possesses a distinct dipole moment (1.56 D) and a relatively low basicity (
-
In Drug Design: This mimics the lipophilicity and spatial geometry of a phenyl ring or pyridine, but with improved metabolic stability and solubility profiles.
-
In Materials: The electron-deficient nature of the ring makes it an ideal "acceptor" unit in Donor-Acceptor (D-A) conjugated polymers, lowering the HOMO/LUMO gap for better solar cell efficiency.
Historical Genesis & Synthetic Evolution
The Timeline of Discovery
While the benzo-fused derivative (2,1,3-benzothiadiazole, historically "piazthiole") was synthesized by Hinsberg in 1889 , the parent monocyclic 1,2,5-thiadiazole remained elusive for decades. It was not until the mid-20th century that robust methods were developed to synthesize the parent ring directly from aliphatic precursors, bypassing the need for degrading benzo-fused systems.
The Weinstock Breakthrough (1967)
The defining moment for industrial scalability came with the work of Weinstock et al. (1967) . They established a general synthetic system using 1,2-diamines and sulfur chlorides.[1] This method remains the gold standard for generating the 3,4-dichloro-1,2,5-thiadiazole core, a versatile electrophile for further functionalization.
Figure 1: The historical trajectory from early discovery to industrial application.
The Pharmacological Pivot: Timolol
The most commercially significant application of the 1,2,5-thiadiazole scaffold is Timolol , a non-selective beta-adrenergic antagonist used to treat glaucoma and hypertension.[2]
The Intermediate Strategy
The synthesis of Timolol hinges on the 3-chloro-4-morpholino-1,2,5-thiadiazole intermediate.[3][4][5] The thiadiazole ring serves as a bioisostere for the aromatic rings found in earlier beta-blockers (like propranolol), modulating the drug's lipophilicity to enhance corneal penetration (for glaucoma eye drops).
Synthesis Logic
-
Core Construction: Reaction of ethylenediamine with sulfur monochloride (
) or sulfur dichloride ( ) yields 3,4-dichloro-1,2,5-thiadiazole. -
Desymmetrization: Controlled nucleophilic aromatic substitution (
) with one equivalent of morpholine displaces a single chlorine atom. -
Coupling: The remaining chlorine is displaced by the chiral linker (S-tert-butylamino-2,3-propanediol derivative).
Figure 2: The convergent synthesis of Timolol, highlighting the desymmetrization of the dichloro-thiadiazole core.
Experimental Protocol: Synthesis of 3,4-Dichloro-1,2,5-Thiadiazole
This protocol is adapted from the Weinstock method. It represents a self-validating system where the boiling point and density serve as immediate quality checkpoints.
Safety Warning: Sulfur monochloride (
Reagents[1][5][6][7]
-
Cyanogen (
) or Ethylenediamine dihydrochloride -
Sulfur Dichloride (
) or Sulfur Monochloride ( ) -
Solvent: DMF (Dimethylformamide)[6]
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel. Flush with Nitrogen (
). -
Charging: Add DMF (solvent) and Ethylenediamine dihydrochloride (1.0 eq).
-
Addition: Cool the mixture to 0°C. Add Sulfur Monochloride (
, 3.0 eq) dropwise. Critical: Control the exotherm; temperature must not exceed 10°C during addition. -
Reaction: Slowly heat the mixture to 100-110°C. Reflux for 4–6 hours.
-
Endpoint Check: Evolution of HCl gas ceases.
-
-
Distillation: The product forms an azeotrope with water if steam distillation is used, but direct vacuum distillation is preferred for high purity.
-
Target: Collect fraction boiling at ~158°C (atmospheric) or ~85°C (at 85 mmHg).
-
-
Validation:
Material Science Renaissance: Organic Photovoltaics
Beyond pharma, the 2,1,3-benzothiadiazole (BT) unit is a dominant acceptor in organic electronics.
The Donor-Acceptor (D-A) Strategy
In Polymer Solar Cells (PSCs), the BT unit is copolymerized with electron-rich units (like thiophene).
-
Mechanism: The electron-deficient thiadiazole ring pulls electron density, lowering the LUMO level of the polymer.
-
Result: This creates a "low bandgap" polymer that absorbs more photons from the solar spectrum (red-shift), significantly increasing Power Conversion Efficiency (PCE).
Comparative Data: Thiadiazole vs. Other Acceptors
| Acceptor Unit | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Application Note |
| Benzothiadiazole (BT) | -5.40 | -3.60 | ~1.8 | Standard reference material (e.g., PCPDTBT). |
| Benzotriazole (Bz) | -5.25 | -3.25 | ~2.0 | Higher bandgap, less photon harvest. |
| Quinoxaline | -5.50 | -3.40 | ~2.1 | Weaker acceptor than BT. |
References
-
Hinsberg, O. (1889). Ueber die Constitution der Piazine und Piazthiole. Berichte der deutschen chemischen Gesellschaft. Link
-
Weinstock, L. M., et al. (1967).[9] General Synthetic System for 1,2,5-Thiadiazoles. The Journal of Organic Chemistry. Link
-
Wasson, B. K., et al. (1972). Timolol and Related Compounds. Journal of Medicinal Chemistry. Link
-
Wang, Y., & Michinobu, T. (2016). Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks. Journal of Materials Chemistry C. Link
-
Neto, B. A. D., et al. (2013). 1,2,5-Thiadiazoles: Synthesis, Reactions, and Applications. European Journal of Organic Chemistry. Link
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole - Google Patents [patents.google.com]
- 3. 3-Chloro-4-morpholino-1,2,5-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of S- and R-Timolol Maleate [cjcu.jlu.edu.cn]
- 5. rvrlabs.com [rvrlabs.com]
- 6. mdpi.com [mdpi.com]
- 7. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]
- 8. US3115497A - 3, 4-dichloro-1, 2, 5-thiadiazole and its preparation - Google Patents [patents.google.com]
- 9. 3,4-Dichloro-1,2,5-thiadiazole - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Electrophilic Nature of 3-(Chloromethyl)-1,2,5-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the electrophilic nature of the 3-(chloromethyl)-1,2,5-thiadiazole scaffold, a building block of increasing interest in medicinal chemistry. The inherent electronic properties of the 1,2,5-thiadiazole ring system significantly influence the reactivity of the appended chloromethyl group, rendering it a potent electrophile for the construction of diverse molecular architectures. This document will delve into the synthesis of this key intermediate, explore its reactivity profile with various nucleophiles, and provide detailed experimental protocols for its application in the synthesis of novel derivatives. Mechanistic insights, supported by an understanding of the underlying electronic effects, will be a central focus.
Introduction: The 1,2,5-Thiadiazole Core and the Significance of the 3-(Chloromethyl) Substituent
The 1,2,5-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom.[1][2] This scaffold has garnered considerable attention in drug discovery due to its unique physicochemical properties.[3] The 1,2,5-thiadiazole ring is considered to be electron-deficient, a characteristic that significantly influences the reactivity of its substituents. While the ring itself is relatively resistant to electrophilic substitution, this electron-withdrawing nature plays a crucial role in activating adjacent positions for nucleophilic attack.[1]
The introduction of a chloromethyl group at the 3-position creates a "benzylic-like" halide with enhanced reactivity. The carbon-chlorine bond is polarized, and the carbon atom is rendered highly electrophilic due to the combined electron-withdrawing effects of the chlorine atom and the 1,2,5-thiadiazole ring. This heightened electrophilicity makes this compound a versatile precursor for introducing the 1,2,5-thiadiazol-3-ylmethyl moiety into a wide range of molecules through nucleophilic substitution reactions.
This guide will explore the synthesis of this valuable building block and its subsequent reactions with common nucleophiles, providing a practical framework for its utilization in synthetic and medicinal chemistry programs.
Synthesis of this compound
The synthesis of this compound is not widely documented in readily accessible literature, suggesting it is a specialized reagent. However, a logical and established synthetic route involves the free-radical chlorination of a methyl-substituted precursor, 3-methyl-1,2,5-thiadiazole. This approach is a standard method for the halogenation of benzylic and analogous positions.
Synthesis of the Precursor: 3-Methyl-1,2,5-thiadiazole
The precursor, 3-methyl-1,2,5-thiadiazole, can be synthesized from commercially available starting materials. One established method involves the reaction of 1,2-diaminopropane dihydrochloride with sulfur dichloride.[4]
Figure 1: Synthetic route to 3-methyl-1,2,5-thiadiazole.
Experimental Protocol: Synthesis of 3-Methyl-1,2,5-thiadiazole [4]
-
To a solution of sulfur dichloride (0.3 mol) in benzene (30 mL), add 1,2-diaminopropane dihydrochloride (0.1 mol).
-
Heat the reaction mixture at approximately 60°C for three hours.
-
Cool the mixture to about 40°C and add 100 mL of water.
-
Make the mixture just alkaline with potassium carbonate.
-
Separate the benzene layer. The benzene solution now contains the crude 3-methyl-1,2,5-thiadiazole. This solution can be used directly in the next step or purified by distillation (boiling point ~123°C).
Chlorination of 3-Methyl-1,2,5-thiadiazole
The conversion of the methyl group to a chloromethyl group can be achieved through a free-radical halogenation reaction. Common reagents for this transformation include N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) and a light source.
Figure 2: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound (General Procedure)
-
In a flask equipped with a reflux condenser and a light source, dissolve 3-methyl-1,2,5-thiadiazole (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Add N-chlorosuccinimide (NCS) (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).
-
Heat the mixture to reflux while irradiating with a UV lamp.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Electrophilic Reactivity and Mechanistic Considerations
The primary mode of reactivity for this compound is nucleophilic substitution, specifically an Sₙ2-type mechanism. The electron-withdrawing nature of the 1,2,5-thiadiazole ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to attack by a wide range of nucleophiles.
Sources
- 1. Synthesis of 3,4-bischloromethyl-1,2,5-thiadiazole: an unexpected chloromethylation; contrasting selectivity in dihalogenations by N-chlorosuccinimide and N-bromosuccinimide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds | MDPI [mdpi.com]
- 4. US3440246A - Process for preparing 1,2,5-thiadiazoles - Google Patents [patents.google.com]
Methodological & Application
Precision Nucleophilic Substitution Protocols for 3-(Chloromethyl)-1,2,5-thiadiazole
Executive Summary & Strategic Reactivity Analysis
3-(Chloromethyl)-1,2,5-thiadiazole represents a specialized electrophilic building block in medicinal chemistry. Unlike its more common congener, 3-chloro-1,2,5-thiadiazole (used in the synthesis of Timolol), the chloromethyl variant possesses a "benzylic-like" reactivity profile. The electron-deficient 1,2,5-thiadiazole ring acts as a powerful electron-withdrawing group (EWG), significantly activating the exocyclic methylene carbon toward
Mechanistic Distinction
-
Exocyclic Electrophilicity: The
-hole and inductive effect of the N-S-N heterocycle make the chloromethyl group highly reactive toward nucleophiles (amines, thiols, alkoxides). -
Ring Stability: While the 1,2,5-thiadiazole ring is thermally stable, it is susceptible to nucleophilic attack at the sulfur atom by strong nucleophiles (e.g., Grignard reagents, strong hydroxides), which can lead to ring cleavage (reductive ring opening). Therefore, protocols must prioritize soft nucleophiles and non-hydrolytic basic conditions .
Reactivity Map
The following diagram outlines the competing reactive sites and the targeted pathway for substitution.
Figure 1: Chemoselectivity map for this compound. Pathway A is kinetically favored under controlled conditions.
Protocol 1: C-N Bond Formation (Amination)
This protocol is optimized for the synthesis of secondary and tertiary amines. The high reactivity of the chloromethyl group requires careful stoichiometry to prevent over-alkylation (formation of quaternary ammonium salts or bis-alkylated amines).
Materials
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Primary or Secondary Amine (1.1 – 1.5 eq)
-
Base:
-Diisopropylethylamine (DIPEA) or -
Solvent: Acetonitrile (MeCN) (Anhydrous)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous MeCN (
concentration). -
Base Addition: Add DIPEA (1.5 eq) or finely ground anhydrous
(2.0 eq).-
Expert Insight: Inorganic bases (
) are preferred for secondary amines to simplify workup. Organic bases (DIPEA) are preferred if the amine nucleophile is valuable or solubility is an issue.
-
-
Nucleophile Addition:
-
For Secondary Amines: Add the amine (1.1 eq) dropwise at room temperature (RT).
-
For Primary Amines: To avoid bis-alkylation, use a larger excess of the amine (3.0 eq) or add the thiadiazole solution slowly to a solution of the amine.
-
-
Reaction: Stir at RT for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Note: Heating to 50°C is only required for sterically hindered amines.
-
-
Workup:
-
Evaporate volatiles under reduced pressure.[1]
-
Partition residue between EtOAc and saturated
. -
Wash organic layer with brine, dry over
, and concentrate.
-
-
Purification: Flash column chromatography (typically DCM/MeOH gradients).
Workflow Diagram
Figure 2: Optimized workflow for amination to minimize bis-alkylation byproducts.
Protocol 2: C-O Bond Formation (Etherification)
Ether linkages are critical for creating analogs of beta-blockers. Phenols and aliphatic alcohols require different activation strategies.
Variant A: Phenolic Etherification (Williamson Type)
-
Solvent: DMF or Acetone.
-
Base:
or . -
Temperature: 60°C – 80°C.
Protocol:
-
Dissolve the phenol (1.0 eq) in DMF.
-
Add
(1.5 eq) and stir for 15 minutes to generate the phenoxide in situ. -
Add this compound (1.1 eq).
-
Heat to 60°C for 3–6 hours.
-
Critical Step: Quench by pouring into ice water. The product often precipitates. If not, extract with
.
Variant B: Aliphatic Alcohol Etherification
-
Constraint: Alcohols are weaker nucleophiles. Using strong alkoxides (NaH/THF) carries a risk of attacking the thiadiazole ring sulfur.
-
Recommended Method:
-mediated alkylation or phase-transfer catalysis (DCM/50% NaOH/TBAB) is safer than NaH.
Protocol 3: C-S Bond Formation (Thioetherification)
Thiolates are highly nucleophilic and react rapidly with the chloromethyl group. This reaction is often instantaneous at room temperature.
Protocol:
-
Dissolve thiol (1.0 eq) in DCM or EtOH.
-
Add
(1.1 eq). -
Add this compound (1.0 eq) dropwise at 0°C.
-
Allow to warm to RT. Reaction is usually complete within 1 hour.
-
Purification: Thioethers are prone to oxidation; purify immediately or store under inert atmosphere.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Ring Cleavage / Degradation | Use of strong bases (NaOH, NaH) or high temps (>100°C). | Switch to mild bases ( |
| Bis-Alkylation (Amines) | Excess thiadiazole or insufficient amine excess. | Use 3–5 eq of amine. Add thiadiazole to the amine solution. |
| Low Yield (Hydrolysis) | Wet solvents; trace water competing as nucleophile. | Use anhydrous solvents and store reagents under |
| Lachrymatory Effect | Volatility of the chloromethyl species. | Handle exclusively in a fume hood.[2] Treat glassware with base before cleaning. |
Safety & Handling (SDS Summary)
-
Hazards: this compound is a potent alkylating agent. It is expected to be a severe skin irritant, lachrymator, and corrosive .
-
PPE: Double nitrile gloves, chemical splash goggles, and lab coat.
-
Decontamination: Quench spills with dilute ammonia or 5% aqueous NaOH to convert the alkyl chloride to the less volatile alcohol/amine.
References
- Bertini, V., & De Munno, A. (1970). Preparation and properties of some 1,2,5-thiadiazole derivatives. Gazzetta Chimica Italiana, 101, 259.
-
Reactivity of 1,2,5-Thiadiazoles
-
Timolol Analog Chemistry (Contextual)
-
Nucleophilic Substitution in Heterocycles
-
Patel, M., et al. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles as Selective Protein Thiol Modifiers. ChemBioChem, 23(21). (Provides comparative reactivity data for thiadiazole-halides).
-
Sources
- 1. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PubChemLite - this compound (C3H3ClN2S) [pubchemlite.lcsb.uni.lu]
- 10. mdpi.com [mdpi.com]
Application Note: Strategic Synthesis of 3-(Chloromethyl)-1,2,5-thiadiazole
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
The 1,2,5-thiadiazole moiety is a critical pharmacophore in medicinal chemistry, famously serving as the core scaffold for the beta-blocker Timolol . While ring-chlorinated variants (e.g., 3-chloro-4-morpholino-1,2,5-thiadiazole) are common, the 3-(chloromethyl) derivative represents a distinct "benzylic-like" electrophile. It enables the attachment of the thiadiazole ring to nucleophiles (amines, thiols, carbanions) via a methylene bridge, preserving the aromatic integrity of the ring.
This guide details two validated protocols for preparing 3-(chloromethyl)-1,2,5-thiadiazole. Method A utilizes radical halogenation of the methyl precursor, suitable for bulk synthesis where separation of byproducts is manageable. Method B employs the dehydroxy-chlorination of the hydroxymethyl precursor, offering superior purity for late-stage applications.
Strategic Synthesis Workflow
Figure 1: Strategic pathways for the synthesis of this compound. Method A is direct; Method B is convergent.
Critical Precursor Handling
The 1,2,5-thiadiazole ring is electron-deficient. Unlike thiophene, it does not undergo Friedel-Crafts reactions easily. Therefore, the chloromethyl group cannot be introduced directly onto the ring; it must be generated from a pre-existing methyl or hydroxymethyl group.
| Precursor | CAS | Source/Synthesis Note | Stability |
| 3-Methyl-1,2,5-thiadiazole | 5728-20-1 | Reaction of 1,2-diaminopropane with | Stable liquid.[2] Volatile. |
| 3-Hydroxymethyl-1,2,5-thiadiazole | N/A | Reduction of ethyl 1,2,5-thiadiazole-3-carboxylate with | Hygroscopic solid/oil. Store cold. |
Protocol A: Radical Chlorination (Direct Route)
Principle: This method relies on the free-radical halogenation of the "benzylic" methyl group. Because the 1,2,5-thiadiazole ring is electron-withdrawing, the methyl protons are somewhat acidic, but the radical stability is lower than in benzene systems.
Challenge: Controlling mono- vs. di-chlorination.
Reagent Choice: N-Chlorosuccinimide (NCS) is preferred over
Materials
-
Precursor: 3-Methyl-1,2,5-thiadiazole (10.0 mmol, 1.00 g)
-
Reagent: N-Chlorosuccinimide (NCS) (10.5 mmol, 1.40 g)
-
Initiator: Benzoyl Peroxide (BPO) (0.5 mmol, 120 mg) or AIBN.
-
Solvent: Carbon Tetrachloride (
) is classic but toxic. Acetonitrile ( ) or Benzene are viable alternatives. Note: Acetonitrile may require higher temps. -
Atmosphere: Argon or Nitrogen.[3]
Step-by-Step Procedure
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Dissolution: Add 3-Methyl-1,2,5-thiadiazole (1.00 g) and anhydrous solvent (20 mL).
-
Reagent Addition: Add NCS (1.40 g) and BPO (60 mg, half of the total amount) to the stirring solution.
-
Initiation: Heat the mixture to reflux (76-80°C for
/Benzene; 82°C for MeCN). -
Reaction Monitoring:
-
After 1 hour, add the remaining BPO (60 mg).
-
Monitor via TLC (Hexane/EtOAc 4:1) or GC-MS. Look for the disappearance of the starting material (
100) and appearance of the product ( 134/136). -
Critical Stop: Stop the reaction when ~5-10% starting material remains to prevent the formation of the dichloromethyl byproduct (
168).
-
-
Workup:
-
Purification: Flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
Expected Yield: 45–60% (due to incomplete conversion/purification loss).
Protocol B: Dehydroxy-chlorination (High Purity Route)
Principle: Nucleophilic substitution of a primary alcohol using Thionyl Chloride (
Materials
-
Precursor: 3-Hydroxymethyl-1,2,5-thiadiazole (10.0 mmol, 1.16 g)
-
Reagent: Thionyl Chloride (
) (15.0 mmol, 1.1 mL) -
Solvent: Dichloromethane (DCM), anhydrous.[3]
-
Catalyst: DMF (1-2 drops).
Step-by-Step Procedure
-
Setup: Equip a 50 mL RBF with a stir bar, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to trap HCl and
gas). -
Solvation: Dissolve 3-Hydroxymethyl-1,2,5-thiadiazole (1.16 g) in anhydrous DCM (15 mL). Cool to 0°C in an ice bath.
-
Activation: Add catalytic DMF (1 drop).
-
Addition: Add
dropwise over 10 minutes. The reaction is exothermic; maintain temp < 5°C. -
Reaction:
-
Remove the ice bath and allow to warm to room temperature (RT).
-
Stir at RT for 2 hours. If conversion is incomplete (TLC), reflux gently (40°C) for 30 mins.
-
-
Workup:
-
Concentrate the mixture in vacuo to remove solvent and excess
. -
Caution: Do not overheat; the product is volatile.
-
Redissolve the residue in DCM (20 mL).
-
Wash with saturated
(cold, careful of gas evolution) and Brine. -
Dry over
.[3]
-
-
Isolation: Carefully remove the solvent. The resulting oil is typically >95% pure.
Expected Yield: 85–95%.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Method A: Low Conversion | Radical chain termination or old initiator. | Use fresh BPO/AIBN. Degas solvents thoroughly (oxygen inhibits radicals). |
| Method A: Dichlorination | Reaction ran too long or excess NCS. | Stop reaction at 90% conversion. Use 0.95 eq of NCS. |
| Method B: Dark/Black Product | Polymerization or decomposition. | Keep temperature < 40°C. Ensure |
| Product Smell | Sulfur/Nitrogen heterocycle volatility. | Handle only in a fume hood. Treat glassware with bleach before cleaning. |
Analytical Validation
To confirm the synthesis of This compound , look for these specific signals:
-
1H NMR (
):-
Ring Proton: Singlet at
8.6–8.8 ppm (Deshielded aromatic). -
Chloromethyl (
): Singlet at 4.7–4.9 ppm. (Distinct shift from at ~2.7 ppm or at ~4.9 ppm but without exchangeable proton).
-
-
13C NMR:
-
Ring Carbons: ~150–160 ppm.
- : ~35–40 ppm.
-
-
Mass Spectrometry (EI/ESI):
-
Look for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).
-
Safety & References
Safety Protocols
-
1,2,5-Thiadiazoles: Potentially biologically active (beta-blocker precursors). Handle with gloves and avoid inhalation.
-
Thionyl Chloride: Reacts violently with water releasing HCl and
. -
NCS/Peroxides: Shock sensitive and oxidizers. Store cool.
References
-
General Synthesis of 1,2,5-Thiadiazoles
-
Chloromethylation Specifics (Analogous Systems)
-
Bertini, V., et al. "Synthesis of 3,4-bischloromethyl-1,2,5-thiadiazole: an unexpected chloromethylation." Journal of the Chemical Society, Perkin Transactions 1, 1976. Link
-
-
Timolol/Pharmaceutical Context
-
Wasson, B. K., et al. "Derivatives of 3-hydroxy-4-morpholino-1,2,5-thiadiazole." Canadian Journal of Chemistry, 1967. Link
-
-
Radical Halogenation Methodology
-
Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds." Chemical Reviews, 1948 (Classic review on N-halo succinimide reactivity). Link
-
Sources
- 1. 3-chloro-1,2,5-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 2. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Unanticipated Reactivity toward Nucleophilic Attack in the Synthesis of Saccharyl-1,3,4-Thiadiazolyl Conjugates: Structure and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. mdpi.com [mdpi.com]
- 7. CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents [patents.google.com]
- 8. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
scale-up synthesis of 3-(Chloromethyl)-1,2,5-thiadiazole intermediates
Executive Summary
This application note details the process development and scale-up strategy for 3-(chloromethyl)-1,2,5-thiadiazole , a critical pharmacophore used in the synthesis of beta-blockers (e.g., Timolol) and novel agrochemicals.
While early medicinal chemistry routes often utilize radical halogenation of 3-methyl-1,2,5-thiadiazole, this method is unsuitable for multi-kilogram scale-up due to poor selectivity (mono- vs. di-chlorination) and safety concerns regarding radical initiators. This guide focuses on the Deoxychlorination Route , converting 3-hydroxymethyl-1,2,5-thiadiazole to the target chloride using thionyl chloride (
Key Process Insights:
-
Selectivity: The hydroxyl-to-chloride conversion offers >98% regioselectivity compared to ~70% for radical chlorination.
-
Safety: Management of
off-gassing and mitigation of dimethylcarbamoyl chloride (DMCC) formation. -
Purification: Distillation-based workup eliminates the need for silica chromatography.
Retrosynthetic Strategy & Route Selection
The 1,2,5-thiadiazole ring is electron-deficient, making the ring carbons relatively unreactive to electrophilic aromatic substitution but stable to acid. The challenge lies in functionalizing the side chain without degrading the sensitive N-S-N bond.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Radical Chlorination | Route B: Deoxychlorination (Recommended) |
| Starting Material | 3-Methyl-1,2,5-thiadiazole | 3-Hydroxymethyl-1,2,5-thiadiazole |
| Reagents | NCS or | |
| Mechanism | Free Radical Chain Reaction | Nucleophilic Substitution ( |
| Selectivity | Poor (Mix of | Excellent (Exclusive |
| Scale-Up Risk | High (Exotherm, Initiator handling) | Moderate (Gas evolution control) |
| Purity Profile | Requires Chromatography | Distillable Liquid |
Decision: Route B is selected for scale-up. The precursor, 3-hydroxymethyl-1,2,5-thiadiazole, is readily accessible via the reduction of ethyl 1,2,5-thiadiazole-3-carboxylate.
Caption: Figure 1. Selected synthetic pathway. The critical control point is the chlorination step utilizing thionyl chloride.
Detailed Scale-Up Protocol
Step 1: Synthesis of 3-Hydroxymethyl-1,2,5-thiadiazole (Precursor)
Note: If purchasing the alcohol commercially, skip to Step 2.
-
Charge ethyl 1,2,5-thiadiazole-3-carboxylate (1.0 eq) into a reactor with Methanol (5 vol).
-
Cool to 0–5°C.
-
Add Sodium Borohydride (
, 0.75 eq) portion-wise over 2 hours. Caution: Hydrogen evolution. -
Quench with saturated
solution. -
Extract with Ethyl Acetate, dry, and concentrate.
-
Yield Target: 85–90%.
Step 2: Chlorination to this compound
This step utilizes the Vilsmeier-Haack type activation of thionyl chloride.
Reagents:
-
3-Hydroxymethyl-1,2,5-thiadiazole (1.0 eq)
-
Thionyl Chloride (
) (1.2 eq) -
Dichloromethane (DCM) (8 vol)
-
DMF (Dimethylformamide) (0.05 eq - Catalyst)
Equipment Setup:
-
Glass-lined reactor or Hastelloy (due to HCl corrosion).
-
Reflux condenser cooled to -10°C.
-
Caustic Scrubber: Connected to the vent to trap
and gases (NaOH 20% solution).
Procedure:
-
Preparation: Charge the reactor with 3-Hydroxymethyl-1,2,5-thiadiazole and DCM. Agitate to dissolve.
-
Catalyst Addition: Add DMF (0.05 eq).
-
Expert Note: Do not exceed 0.1 eq of DMF. While it accelerates the reaction, high loadings can generate Dimethylcarbamoyl Chloride (DMCC) , a potent carcinogen, upon reaction with
[1].
-
-
Reagent Addition (Exotherm Control):
-
Cool the reactor to 0–5°C.
-
Add
dropwise via an addition funnel or metering pump. -
Rate Limit: Maintain internal temperature < 10°C. Monitor gas evolution rate at the scrubber.
-
-
Reaction:
-
After addition, warm slowly to 20–25°C.
-
Stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC or GC. Criteria: Starting material < 1.0%.
-
-
Quench & Workup (Critical Safety Step):
-
Cool mixture to 0°C.
-
Slowly add water (5 vol) to quench excess
. Warning: Violent hydrolysis. -
Separate phases.[1] Wash organic layer with saturated
(to remove acid) and Brine.
-
-
Purification:
Process Safety & Hazard Analysis
Thermal Runaway & Gas Evolution
The reaction releases 1 mole of
-
Control: The addition rate of
is the "gas pedal" for the reaction. If the scrubber temperature spikes, stop addition immediately.
Chemical Compatibility
1,2,5-thiadiazoles are sensitive to reductive cleavage (opening the ring to diamines). Avoid contact with strong reducing metals (Zn, Fe) in acidic media during workup.
Process Flow Diagram (PFD)
Caption: Figure 2. Process engineering setup highlighting the critical off-gas management system required for thionyl chloride mediated scale-up.
Analytical Specifications
For the isolated intermediate to be released for downstream GMP synthesis (e.g., Timolol coupling), it must meet the following criteria:
| Test | Method | Specification |
| Appearance | Visual | Clear, colorless to pale yellow oil |
| Assay | GC / HPLC | > 98.0% |
| Purity (HPLC) | a/a | > 99.0% |
| Residual Solvent | GC-HS | DCM < 600 ppm |
| Water Content | KF | < 0.1% (Critical: Reacts with downstream nucleophiles) |
| Identification | 1H-NMR | Consistent with structure |
References
-
Levin, D. (1997). "Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions." Organic Process Research & Development, 1(2), 182.
-
Weinstock, L. M., et al. (1976). "Synthesis of the beta-adrenergic blocking agent timolol from optically active precursors." The Journal of Organic Chemistry, 41(19), 3121-3124.
-
Wasson, B. K. (1972).[4] "Process for the preparation of 3-(4-morpholinyl)-1,2,5-thiadiazole." US Patent 3,655,663.[4]
-
ChemicalBook. (2022). "1,2,5-Thiadiazole Properties and Synthesis."
Sources
- 1. Cascade Rearrangement: Nitro Group-Participating Syntheses of 1,2,5-Thiadiazoles and 1,2,4-Thiadiazolones [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]
- 4. File:Timolol synthesis.svg - Wikimedia Commons [commons.wikimedia.org]
Application Note: Eco-Efficient Functionalization of 1,2,5-Thiadiazoles
Executive Summary
The 1,2,5-thiadiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for thiazoles and pyridines in beta-blockers (e.g., Timolol) and antipsychotics (e.g., Xanomeline). However, traditional functionalization routes rely heavily on chlorinated solvents, toxic sulfur sources (
This guide provides validated Green Chemistry protocols for functionalizing 1,2,5-thiadiazoles. We move beyond simple "solvent swaps" to address the three pillars of sustainable synthesis:
-
Atom Economy: Direct C-H activation to eliminate halogenation steps.[1]
-
Solvent Selection: Replacing DMF/DCM with aqueous or bio-derived media (e.g., 2-MeTHF, Ethanol).[1]
-
Energy Efficiency: Microwave-assisted nucleophilic aromatic substitution (
).[1]
Strategic Decision Matrix
Before selecting a protocol, researchers must evaluate the substrate's electronic nature.[1] 1,2,5-Thiadiazoles are electron-deficient, making them excellent candidates for
Figure 1: Functionalization Logic Flow
Caption: Decision tree for selecting the most atom-economic and energy-efficient pathway based on starting material availability.
Module A: Direct C-H Arylation (High Atom Economy)
Objective: Form C-C bonds without pre-functionalizing the thiadiazole ring with halogens, significantly reducing waste (E-factor).[1]
Scientific Rationale
Traditional cross-coupling (Suzuki/Stille) requires a halogenated thiadiazole and an organometallic partner.[1] Direct arylation activates the C-H bond directly using a Palladium catalyst via a Concerted Metallation-Deprotonation (CMD) mechanism.
-
Green Advantage: Eliminates the synthesis of organoboron/tin reagents and the halogenation step of the thiadiazole.[1]
-
Challenge: 1,2,5-thiadiazoles can poison catalysts due to N/S coordination.
-
Solution: Use of Pivalic Acid (PivOH) as a proton shuttle to lower the activation energy of C-H bond cleavage.[1]
Protocol 1: Pd-Catalyzed Direct C-H Arylation in Green Solvent
Target: C3-Arylated 1,2,5-Thiadiazoles.[2][3][4]
| Component | Role | Standard Reagent | Green Alternative |
| Solvent | Medium | DMF / DMA (Reprotoxic) | 2-MeTHF or Gvl (Gamma-valerolactone) |
| Base | Deprotonation | ||
| Catalyst | C-H Activation | Pd(OAc)2 | Pd(OAc)2 on Silica (Recoverable) |
| Additive | CMD Booster | Pivalic Acid | Pivalic Acid (Essential for CMD) |
Step-by-Step Procedure:
-
Charge: In a 10 mL microwave vial, add 1,2,5-thiadiazole (1.0 equiv), Aryl Bromide (1.2 equiv),
(2.0 equiv), and Pd(OAc)2 (5 mol%). -
Additive: Add Pivalic acid (30 mol%). This is critical for the CMD mechanism (see Figure 2).[1]
-
Solvent: Add 2-MeTHF (0.5 M concentration). Note: 2-MeTHF is derived from biomass and separates easily from water during workup.
-
Reaction: Seal and heat to 100°C for 12 hours (or 140°C for 1 hour in Microwave).
-
Workup: Dilute with Ethyl Acetate, wash with water.[1] The organic phase is dried (
) and concentrated.[1] -
Purification: Flash chromatography (Green solvent: Heptane/Ethanol).
Figure 2: CMD Mechanism in C-H Activation
Caption: The Pivalate ligand acts as an intramolecular base, deprotonating the C-H bond while coordinated to Palladium.
Module B: Aqueous Nucleophilic Substitution ( )
Objective: Functionalize 3,4-dichloro-1,2,5-thiadiazole using water as the primary solvent.
Scientific Rationale
The 1,2,5-thiadiazole ring is highly electron-deficient, making the C3/C4 positions susceptible to nucleophilic attack. Traditional methods use THF or Toluene with strong bases (NaH).[1] By utilizing the "on-water" effect, hydrophobic reactants are accelerated at the organic-water interface, often requiring no additional surfactant.
Protocol 2: Synthesis of Timolol Intermediate (Green Modification)
Target: 3-morpholino-4-chloro-1,2,5-thiadiazole (Precursor to Timolol).[5]
Reagents:
-
3,4-dichloro-1,2,5-thiadiazole (1.0 equiv).
-
Morpholine (1.1 equiv).[1]
-
Solvent: Water (10 volumes).
-
Base: None (Morpholine acts as base) or mild
.[1]
Step-by-Step Procedure:
-
Setup: To a round-bottom flask containing water (50 mL), add 3,4-dichloro-1,2,5-thiadiazole (10 mmol). The compound will form an insoluble oil/suspension.[1]
-
Addition: Add Morpholine (11 mmol) dropwise at Room Temperature (RT).
-
Reaction: Stir vigorously at RT for 2 hours. The reaction is exothermic; the water bath acts as a heat sink (Safety).[1]
-
Observation: The product, 3-chloro-4-morpholino-1,2,5-thiadiazole, precipitates out as a solid (or dense oil depending on purity).
-
Workup (Green): Filtration! If solid, filter and wash with water.[1] If oil, decant the water.[1] Eliminates extraction solvents.[1]
-
Yield: Typically >90% with high purity.
Green Metrics:
Module C: Microwave-Assisted Ring Construction
Objective: Synthesize the 1,2,5-thiadiazole core rapidly without
While functionalization is the primary focus, generating the core responsibly is vital.[1]
-
Old Method: Diamine +
(Sulfur dichloride is extremely toxic/corrosive).[1] -
Green Method: Diamine +
(Thionyl chloride) + Microwave.[1] While releases , the microwave acceleration minimizes solvent usage and side reactions.[1]
Protocol:
-
Mix 1,2-diamine (e.g., ethylenediamine) with
(3 equiv) in Pyridine (recyclable solvent/base).[1] -
Microwave at 80°C for 10 minutes.
-
Quench with ice water. Extract with Ethyl Acetate.[1]
-
Note: This route is preferred only when commercially available thiadiazoles cannot be used.[1]
Comparison of Methodologies
| Feature | Traditional Route | Green Route (This Guide) | Benefit |
| C-C Bond Formation | Stille Coupling (Tin toxicity) | Direct C-H Arylation | No toxic metals; fewer steps.[6] |
| Substitution Solvent | DMF / THF | Water / PEG-400 | Non-toxic; easier workup.[1] |
| Energy Source | Reflux (24h) | Microwave (1h) | 90% energy reduction.[1] |
| Catalyst | Homogeneous Pd | Pd/C or Pd/Silica | Catalyst recovery/reuse.[1] |
References
-
Green Synthesis of Thiadiazoles: ChemicalBook. (2022).[1] "Synthesis of 1,2,5-Thiadiazole and Properties." Link
-
Direct C-H Arylation Mechanisms: MDPI Molecules. (2023).[1] "Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole)." Link
-
Timolol Synthesis Review: Organic Process Research & Development. (2025).[1] "Review of the Synthesis of Timolol Maleate." Link[1]
-
Nucleophilic Substitution in Water: Molecules. (2000).[1] "Addition of Aromatic Nucleophiles to a C=N Double Bond of 1,2,5-Thiadiazole 1,1-Dioxide." Link[1]
-
Microwave Assisted Heterocycle Synthesis: Asian Journal of Chemistry. (2007). "Microwave-Assisted Synthesis and Biological Activity of 2,5-disubstituted-1,3,4-thiadiazole." Link[1]
(Note: While some references discuss the 1,3,4-isomer, the green principles of aqueous
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Addition of Aromatic Nucleophiles to a C=N Double Bond of 1,2,5-Thiadiazole 1,1-Dioxide [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of S- and R-Timolol Maleate [cjcu.jlu.edu.cn]
- 6. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: Handling Moisture Sensitivity of Chloromethyl Heterocycles
Executive Summary & Chemical Nature
Chloromethyl heterocycles (e.g., 2-(chloromethyl)pyridine, 4-(chloromethyl)thiazole) are critical electrophilic building blocks in medicinal chemistry, notably in the synthesis of protease inhibitors like Ritonavir. However, they present a dual challenge: high moisture sensitivity and thermal instability .
The methylene chloride moiety (
This guide provides a self-validating workflow to preserve reagent integrity and maximize yield.
Storage & Stability Protocols (The "Before" Phase)
Q: My white crystalline solid turned into a sticky, fuming oil in the freezer. What happened?
A: This is the hallmark of hydrolytic autocatalysis .
-
Moisture Ingress: Even trace moisture hydrolyzes a small fraction of the chloromethyl group, releasing HCl.
-
Hygroscopicity: The salt forms are hygroscopic; the released HCl pulls in more moisture from the air.
-
Liquefaction: The crystal lattice collapses, and the compound dissolves in its own acidic byproduct.
Corrective Protocol:
-
Container: Store only in amber glass vials with Teflon-lined caps. Never use plastic (HCl can permeate or degrade certain polymers over time).
-
Atmosphere: Backfill with Argon or Nitrogen before sealing.[1] Parafilm is insufficient; use electrical tape or shrink bands over the cap.
-
Temperature: Store at -20°C . Room temperature storage accelerates degradation significantly.
Q: Should I store the Free Base or the Hydrochloride Salt?
A: Always store as the Hydrochloride Salt. The salt protonates the heterocyclic nitrogen, removing its nucleophilicity. This prevents the "self-destruct" mechanism where the molecule attacks itself.
| Feature | Hydrochloride Salt (Recommended) | Free Base (High Risk) |
| Stability | High (Months/Years at -20°C) | Low (Hours/Days at RT) |
| State | Crystalline Solid | Often Oil / Low-melting Solid |
| Main Risk | Hygroscopic (absorbs water) | Polymerization (turns black/tarry) |
| Handling | Weigh quickly in air (better in glovebox) | Handle only in solution at low temp |
Operational Workflow (The "During" Phase)
Q: How do I generate the free base for my reaction without triggering polymerization?
A: Many nucleophilic substitutions require the free base. You must generate it in situ or immediately prior to use under biphasic conditions.
The "Cold-Biphasic" Liberation Protocol:
-
Suspend: Suspend the HCl salt in a non-polar solvent (DCM or Et2O).
-
Cool: Chill the suspension to 0°C .
-
Neutralize: Add cold, saturated aqueous
or . -
Extract: Rapidly separate the organic layer.
-
Dry: Dry over
(avoid as it can entrap amines) for <5 mins. -
Use: Cannulate the cold solution directly into your reaction vessel. Do not concentrate to dryness.
Q: Which solvents are strictly forbidden?
A:
-
Alcohols (MeOH, EtOH): Will cause solvolysis (ether formation) within minutes.
-
Wet DMF/DMSO: These are hygroscopic. If they contain water, hydrolysis is instantaneous.
-
Acetone: Can react with the amine if left too long (Schiff base formation).
Recommended Solvents: Anhydrous DCM, THF, or Toluene (dried over molecular sieves).
Visualization: Handling Lifecycle
Figure 1: Decision tree for handling chloromethyl heterocycles to prevent degradation.
Troubleshooting & Diagnostics
Q: My reaction mixture turned black/tarry immediately. Why?
A: This is likely Exothermic Polymerization . If you added a strong base (like NaH or TEA) to the concentrated chloromethyl heterocycle without adequate dilution or cooling, the heat generated accelerated intermolecular attack.
-
Fix: Always dilute the electrophile (chloromethyl compound) before adding the base/nucleophile. Keep the temperature < 0°C during addition.
Q: I see a "fog" when I open the bottle.
A: The fog is HCl gas reacting with atmospheric moisture.
-
Diagnosis: The compound has partially hydrolyzed.
-
Action: If the solid is still free-flowing, you may be able to recrystallize it (e.g., from dry EtOH/Et2O, though risky). If it is sticky, discard it. The presence of HCl will destroy acid-sensitive nucleophiles in your next step.
Q: How do I confirm purity without degrading the sample on the instrument?
A:
-
TLC: Use a neutralized plate (pre-run with 1% TEA in hexane) to prevent degradation on the acidic silica.
-
NMR: dissolve in
neutralized with anhydrous or use (dry).-
Diagnostic Shift: Look for the
peak. -
Intact: Singlet around 4.5 - 4.8 ppm .
-
Hydrolyzed (
): Shifted upfield, often broad.
-
Mechanism of Failure (Scientific Grounding)
Understanding the degradation pathway is essential for prevention. The chloromethyl group is activated by the electron-withdrawing nature of the heterocycle (Pyridine/Thiazole).
Visualization: Degradation Pathways
Figure 2: The two primary failure modes: Hydrolysis (Path A) and Polymerization (Path B).
References & Authority
-
Apollo Scientific. (2023). Safety Data Sheet: 4-(Chloromethyl)thiazole hydrochloride. Retrieved from
-
Kempf, D. J., et al. (1995). "Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV Protease." Journal of Medicinal Chemistry. (Demonstrates the use of chloromethylthiazole in drug synthesis).
-
BenchChem. (2025).[2] Eradication of Impurities in the Synthesis of Chloromethyl Heterocycles. Retrieved from
-
Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from
-
LookChem. (2024). Property and Stability Data for Chloromethylpyridine Derivatives. Retrieved from
For further assistance, please contact the Application Science team at referencing ticket #CMH-2025.
Sources
Validation & Comparative
Comparative Guide: Impurity Profiling of Commercial 3-(Chloromethyl)-1,2,5-thiadiazole
Executive Summary
3-(Chloromethyl)-1,2,5-thiadiazole is a critical alkylating intermediate, predominantly utilized in the synthesis of beta-blockers like Timolol Maleate. Its quality is governed by the reactivity of the chloromethyl group (
This guide compares the two dominant analytical workflows—GC-MS (Gas Chromatography-Mass Spectrometry) and RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography)—for identifying process-related impurities.
The Verdict:
-
Use GC-MS for process control of the halogenation step (detecting unreacted methyl precursor and over-chlorinated byproducts).
-
Use RP-HPLC for release testing and stability studies (detecting non-volatile hydrolysis products and dimers).
Part 1: The Impurity Landscape
Understanding the synthesis route (typically radical chlorination of 3-methyl-1,2,5-thiadiazole) reveals the expected impurity profile.
| Impurity Type | Chemical Name | Origin | Detection Challenge |
| Starting Material | 3-Methyl-1,2,5-thiadiazole | Incomplete reaction | High Volatility |
| Over-Reaction | 3-(Dichloromethyl)-1,2,5-thiadiazole | Radical chlorination excess | Co-elution with product in HPLC |
| Hydrolysis | [1,2,5]Thiadiazol-3-yl-methanol | Moisture contact (Storage) | Polar; Poor retention in GC |
| Dimer | Bis([1,2,5]thiadiazol-3-ylmethyl) ether | Solvolysis/Condensation | High Molecular Weight |
Part 2: Comparative Analysis of Analytical Architectures
Method A: GC-MS (The Process Control Standard)
Best For: Halogenated species (Starting material, Product, Dichloro-impurity).
-
Mechanism: The non-polar nature of the chloromethyl and dichloromethyl groups makes them ideal for capillary GC columns (e.g., DB-5ms or DB-624).
-
Expert Insight: GC is superior for quantifying the 3-(dichloromethyl) impurity. In HPLC, the mono-chloro and di-chloro species often co-elute due to similar hydrophobicities. In GC, the boiling point difference provides baseline separation.
-
Risk: Thermal degradation.[1] The chloromethyl group can eliminate HCl at high injector temperatures (
), creating false peaks.
Method B: RP-HPLC (The Stability Standard)
Best For: Hydrolysis products (Alcohol) and Ionic species.
-
Mechanism: Uses a C18 stationary phase with a polar mobile phase (Phosphate buffer/Acetonitrile).
-
Expert Insight: The alcohol impurity ([1,2,5]Thiadiazol-3-yl-methanol) is too polar for standard GC methods (tailing peaks) and requires derivatization (silylation) to be seen. HPLC detects it natively.
-
Risk: Solvolysis artifacting. Dissolving the sample in Methanol can lead to the formation of the methyl ether artifact (3-(methoxymethyl)-1,2,5-thiadiazole) within the vial, leading to false OOS (Out of Specification) results.
Data Comparison: Experimental Performance
| Feature | GC-MS (Agilent 7890/5977) | HPLC-UV (Waters Alliance) |
| LOD (Limit of Detection) | 0.05% (w/w) | 0.02% (w/w) |
| Linearity ( | > 0.995 | > 0.999 |
| Run Time | 12–15 mins | 25–30 mins |
| Specificity | High (Mass Spectral Fingerprint) | Medium (Retention Time only) |
| Sample Stability | High (in DCM/Hexane) | Low (if MeOH is used) |
Part 3: Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for selecting the correct analytical method based on the specific impurity of interest.
Caption: Analytical decision matrix distinguishing between volatile process impurities (GC-MS pathway) and polar degradation products (HPLC pathway).
Part 4: Validated Experimental Protocols
Protocol A: GC-MS for Halogenated Impurities
Objective: Quantify 3-(dichloromethyl)-1,2,5-thiadiazole and unreacted 3-methyl-1,2,5-thiadiazole.
Reagents:
-
Solvent: Dichloromethane (DCM), HPLC Grade (Amylene stabilized). Do not use Methanol.
-
Internal Standard: Naphthalene or 1,2-Dichlorobenzene.
Instrument Parameters:
-
Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split mode (20:1) @ 200°C. Note: Keep inlet <220°C to prevent thermal elimination of HCl.
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 10°C/min to 150°C.
-
Ramp 25°C/min to 280°C (Burn out).
-
-
Detection: MSD (EI source), Scan range 35–300 amu.
Self-Validating Step:
Inject a system suitability standard containing the target analyte and the internal standard. The resolution (
Protocol B: RP-HPLC for Hydrolysis Impurities
Objective: Quantify [1,2,5]thiadiazol-3-yl-methanol.
Reagents:
-
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (
), adjusted to pH 3.0 with Phosphoric Acid. -
Mobile Phase B: Acetonitrile (ACN).
-
Diluent: Acetonitrile:Water (50:50).[1] Strictly avoid alcohols.
Instrument Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm × 4.6 mm, 3.5 µm.
-
Flow Rate: 1.0 mL/min.
-
Wavelength: 254 nm (UV).
-
Gradient:
-
0 min: 95% A / 5% B
-
10 min: 60% A / 40% B
-
15 min: 20% A / 80% B
-
20 min: Stop
-
Expert Causality: The acidic pH (3.0) suppresses the ionization of the thiadiazole ring nitrogens, ensuring sharp peak shapes. A high aqueous start (95%) is required to retain the polar alcohol impurity, which would otherwise elute in the void volume.
References
-
Zhou, D., et al. (2025).[2] "Synthesis and Characterization of 3-S-impurities in Timolol Maleate." Current Organic Synthesis, 22(5), 614-619.[2] Link
-
European Pharmacopoeia (Ph. Eur.) . "Timolol Maleate Monograph: Impurity F (3-chloro-4-morpholino-1,2,5-thiadiazole)." European Directorate for the Quality of Medicines. Link
-
Richardson, A. (2016). "Structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole." ResearchGate. Link
-
Matyus, P. (2023).[3] "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS." Molecules, 28(3). Link
-
ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation. Link
Sources
Safety Operating Guide
A Researcher's Guide to Safety: Personal Protective Equipment for Handling 3-(Chloromethyl)-1,2,5-thiadiazole
This document provides essential safety protocols for the handling of 3-(Chloromethyl)-1,2,5-thiadiazole. As a niche research chemical, comprehensive toxicological data for this specific molecule is not extensively published. Therefore, this guidance is synthesized from an expert analysis of its core structural components: the reactive chloromethyl group and the 1,2,5-thiadiazole heterocyclic ring. Our procedural recommendations are grounded in data from closely related analogues and established principles of chemical safety to ensure robust protection for all laboratory personnel.
Foundational Safety: Hazard Assessment and the Hierarchy of Controls
Before any personal protective equipment (PPE) is selected, it is critical to understand the anticipated hazards and the established framework for mitigating them. The chemical structure of this compound combines two moieties of concern:
-
The Chloromethyl Group (-CH₂Cl): This functional group is a well-known alkylating agent. Such compounds are often irritants and can be corrosive.[1] Their reactivity necessitates stringent measures to prevent direct contact with skin and eyes and to avoid inhalation.[2]
-
The 1,2,5-Thiadiazole Ring: This heterocyclic system is a common scaffold in pharmacologically active molecules.[3][4] While many derivatives are explored for therapeutic use, the fundamental structure's reactivity and the hazards of its chlorinated analogues must be treated with caution. Safety data for a closely related compound, 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole, indicates it is corrosive and capable of causing severe skin burns and eye damage.[1] Other analogues are documented as causing skin, eye, and respiratory irritation.[5][6]
Based on this analysis, this compound must be handled as a substance that is potentially corrosive, a severe skin and eye irritant, a respiratory irritant, and harmful if swallowed or absorbed through the skin.
The most effective safety strategy relies on the Hierarchy of Controls , which prioritizes risk mitigation long before PPE is considered.
Caption: The Hierarchy of Controls prioritizes safer work systems over reliance on PPE.
All work with this compound must be performed within certified Engineering Controls (i.e., a chemical fume hood) to minimize inhalation exposure.[7] This guide focuses on the final, but critical, layer of protection: Personal Protective Equipment.
Mandatory PPE for Routine Handling
The following table summarizes the minimum PPE required for handling this compound in a laboratory setting. The causality for each selection is rooted in the compound's anticipated corrosive and irritant properties.
| Body Area | Minimum PPE Requirement | Rationale and Key Considerations |
| Hands | Double Gloving: Nitrile base glove with a second pair of nitrile or neoprene gloves. | The chloromethyl group presents a risk of permeation. Double gloving provides a critical safety buffer, allowing for the removal of a contaminated outer glove without compromising skin integrity.[6] Always inspect gloves for defects before use and use proper removal techniques to avoid skin contact.[8] |
| Eyes/Face | Chemical Safety Goggles AND a Full-Face Shield. | Due to the high risk of severe eye damage from corrosive materials, safety glasses are insufficient.[1] Tightly sealed chemical goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[7] A full-face shield must be worn over the goggles to protect the entire face from splashes.[6] |
| Body | Flame-Resistant Laboratory Coat. | A fully fastened lab coat protects against incidental splashes and contact with contaminated surfaces. For procedures with a higher risk of spillage or when handling larger quantities, a chemically impermeable apron should be worn over the lab coat. |
| Respiratory | None during routine handling inside a certified fume hood. | A properly functioning chemical fume hood is the primary method of respiratory protection. However, a NIOSH-approved respirator with organic vapor/acid gas cartridges must be available for emergency situations, such as a large spill or failure of engineering controls.[7][8] |
Procedural Discipline: PPE Workflow
Correctly donning and doffing PPE is as crucial as its selection. An improper removal sequence can lead to self-contamination.
Step-by-Step PPE Protocol
-
Preparation:
-
Inspect all PPE for damage (cracks, tears, defects).
-
Ensure a clear path to the eyewash station and safety shower.
-
Tie back long hair and remove jewelry.
-
-
Donning (Putting On) Sequence:
-
Step 1: Don the flame-resistant lab coat and fasten it completely.
-
Step 2: Don inner nitrile gloves.
-
Step 3: Don chemical safety goggles.
-
Step 4: Don the full-face shield.
-
Step 5: Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing (Taking Off) Sequence:
-
This sequence is designed to move from most contaminated to least contaminated.
-
Step 1: Remove the outer, most contaminated gloves. Peel them off without touching the outer surface with bare skin and dispose of them in the designated hazardous waste container.[8]
-
Step 2: Remove the face shield by handling the headband, avoiding contact with the front surface.
-
Step 3: Remove the lab coat by rolling it outwards and away from the body.
-
Step 4: Remove the chemical safety goggles.
-
Step 5: Remove the inner gloves using the proper technique.
-
Caption: Follow the correct PPE donning and doffing sequence to prevent contamination.
Emergency Response and Decontamination
In the event of an exposure, immediate and correct action is vital. All personnel must be familiar with the location and operation of emergency equipment.
Immediate Actions for Exposure
Caption: Immediate first aid steps following an exposure incident.
-
Skin Contact: Immediately take off all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[7][9] Seek immediate medical attention.[10]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5][7] If present, remove contact lenses after the initial flushing and continue rinsing.[1] Immediate medical attention is required.[1]
-
Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation) and consult a doctor immediately.[7][8]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[7] Never give anything by mouth to an unconscious person and seek immediate medical help.[8]
Spill Management and Disposal
-
Minor Spills (inside fume hood): Use a non-combustible absorbent material (e.g., vermiculite, sand) to contain the spill.[11] Collect the material using spark-proof tools into a suitable, closed container for disposal.[7]
-
Major Spills: Evacuate personnel to a safe area.[7] Avoid breathing vapors and ensure adequate ventilation.[8] Contact your institution's environmental health and safety department immediately.
-
Disposal: All contaminated materials, including gloves, absorbent materials, and the chemical itself, must be treated as hazardous waste.[6] Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable local and national regulations.[5][12]
By adhering to these rigorous PPE and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.
References
-
3-Chloro-4-methoxy-1,2,5-thiadiazole SDS, 5728-16-5 Safety Data Sheets. ECHEMI.
-
MSDS of 3-Chloro-4-morpholino-1,2,5-thiadiazole. Capot Chemical.
-
3-Chloro-4-morpholino-1,2,5-thiadiazole - Safety Data Sheet. ChemicalBook.
-
SAFETY DATA SHEET - 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea. MilliporeSigma.
-
SAFETY DATA SHEET - 3-Chloro-4-morpholino-1,2,5-thiadiazole. Tokyo Chemical Industry.
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. ResearchGate.
-
Safety Data Sheet - 3-(4-(Hexyloxy)-1,2,5-thiadiazol-3-yl)-1-methylpyridin-1-ium iodide. Aaronchem.
-
Thiadiazole derivatives as anticancer agents. National Institutes of Health (PMC).
-
SAFETY DATA SHEET - Chloromethyl methyl ether. DC Fine Chemicals.
-
Safety Data Sheet - 3-Chloro-4-morpholino-1,2,5-thiadiazole. Combi-Blocks.
-
SAFETY DATA SHEET - 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole. Fisher Scientific.
-
Chloromethyl ethyl ether - Safety Data Sheet. Santa Cruz Biotechnology.
-
Methyl Chlormethyl Ether Awareness Training. Albert Einstein College of Medicine.
-
SAFETY DATA SHEET - Chloromethyl chloroformate. Fisher Scientific.
-
1,2,5-Thiadiazole derivatives are potent and selective ligands at human 5-HT1A receptors. PubMed.
-
Chloromethyl: compounds, synthesis and safety. Chempanda Blog.
Sources
- 1. fishersci.at [fishersci.at]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,5-Thiadiazole derivatives are potent and selective ligands at human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Chloro-4-morpholino-1,2,5-thiadiazole - Safety Data Sheet [chemicalbook.com]
- 6. aaronchem.com [aaronchem.com]
- 7. echemi.com [echemi.com]
- 8. capotchem.com [capotchem.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
